1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one is a synthetic organic compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of o-phenylenediamine with benzyl halides and fluorinated reagents under controlled conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and a base such as potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: NaOCH3, KOtBu, polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with new functional groups at the benzyl or fluorine positions.
Scientific Research Applications
1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways .
Comparison with Similar Compounds
1-Benzyl-1H-benzo[d]imidazol-2(3H)-one: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
6-Fluoro-1H-benzo[d]imidazol-2(3H)-one: Lacks the benzyl group, which may influence its solubility and interaction with molecular targets.
1-Benzyl-6-chloro-1H-benzo[d]imidazol-2(3H)-one: Similar structure but with a chlorine atom instead of fluorine, which may alter its chemical properties and biological effects.
Uniqueness: 1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both a benzyl group and a fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the benzyl group increases its potential for interactions with biological targets .
Biological Activity
1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one (CAS: 1519538-34-1) is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C14H11FN2O
- Molecular Weight: 242.25 g/mol
- InChIKey: LZDVUVQNYRCLAB-UHFFFAOYSA-N
Anticancer Activity
Benzimidazole derivatives, including this compound, have shown promising anticancer properties. In a study focusing on various benzimidazole compounds, it was reported that derivatives with similar structures exhibited significant cytotoxic effects against multiple cancer cell lines. For instance, compounds were evaluated for their IC50 values against human colon adenocarcinoma and breast cancer cell lines, showing potent antiproliferative activity .
Table 1: Anticancer Activity of Benzimidazole Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
1-Benzyl-6-fluoro... | Human Colon Adenocarcinoma (HT-29) | 92.4 |
Other Benzimidazole Derivative | Breast Cancer | Varies |
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has been extensively studied. Research indicates that compounds similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria, as well as fungi. In particular, the compound showed higher efficacy against yeast compared to bacteria in comparative studies .
Table 2: Antimicrobial Activity
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate to Good | |
Escherichia coli | Moderate | |
Candida albicans | Higher Activity |
The mechanisms by which benzimidazole derivatives exert their biological effects are diverse and include:
- Inhibition of Enzymes: Many benzimidazole derivatives inhibit key enzymes such as carbonic anhydrase and histone deacetylases, which play a role in cancer progression and inflammation .
- Cell Cycle Arrest: Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
A notable case study on the synthesis and evaluation of various benzimidazole derivatives highlighted the structure-activity relationship (SAR) that underpins their biological efficacy. The study found that modifications at specific positions on the benzimidazole ring could enhance anticancer and antimicrobial activities significantly .
Properties
IUPAC Name |
3-benzyl-5-fluoro-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-11-6-7-12-13(8-11)17(14(18)16-12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDVUVQNYRCLAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.